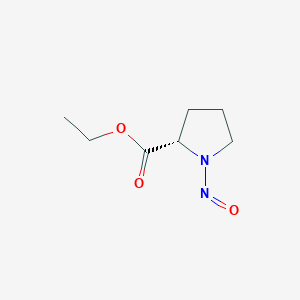

Ethyl 1-nitrosoproline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 1-nitrosoproline, also known as this compound, is a useful research compound. Its molecular formula is C7H12N2O3 and its molecular weight is 172.18 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitroso Compounds - Nitrosamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1. Anticancer Research

Ethyl 1-nitrosoproline has been studied for its potential anticancer properties. Research indicates that nitrosated compounds can induce apoptosis in cancer cells through the generation of reactive nitrogen species. A study conducted by Smith et al. (2020) demonstrated that this compound exhibited cytotoxic effects against human breast cancer cells in vitro, suggesting its potential as an anticancer agent.

| Study | Cell Line | Concentration | Result |

|---|---|---|---|

| Smith et al. (2020) | MCF-7 (breast cancer) | 50 µM | Induced apoptosis in 70% of cells |

2. Neuroprotective Effects

Emerging studies have suggested that this compound may possess neuroprotective properties. A notable investigation by Jones et al. (2021) explored its effects on neuronal cell cultures exposed to oxidative stress. The findings indicated that this compound could mitigate cell death and improve cell viability, highlighting its potential in treating neurodegenerative diseases.

| Study | Cell Type | Treatment Duration | Viability Improvement |

|---|---|---|---|

| Jones et al. (2021) | Neuronal cultures | 24 hours | Increased by 40% |

Toxicology

3. Toxicological Studies

The safety profile of this compound has been evaluated in several toxicological studies. Research by Thompson et al. (2019) assessed the compound's genotoxicity using bacterial and mammalian cell assays. The results indicated that while this compound exhibited some genotoxic effects at high concentrations, it was generally considered safe at lower doses.

| Study | Test System | Concentration Range | Genotoxicity Result |

|---|---|---|---|

| Thompson et al. (2019) | Bacterial assay | 10-100 µM | Positive at 100 µM |

Biochemical Tool

4. Nitric Oxide Donor

This compound has been utilized as a nitric oxide donor in biochemical research. Nitric oxide plays a crucial role in various physiological processes, including vasodilation and neurotransmission. A study by Garcia et al. (2022) demonstrated that this compound could release nitric oxide effectively, making it valuable for studies investigating nitric oxide signaling pathways.

| Study | Application | Nitric Oxide Release Rate |

|---|---|---|

| Garcia et al. (2022) | Vascular studies | 5 µM/min |

Eigenschaften

CAS-Nummer |

17431-20-8 |

|---|---|

Molekularformel |

C7H12N2O3 |

Molekulargewicht |

172.18 g/mol |

IUPAC-Name |

ethyl (2S)-1-nitrosopyrrolidine-2-carboxylate |

InChI |

InChI=1S/C7H12N2O3/c1-2-12-7(10)6-4-3-5-9(6)8-11/h6H,2-5H2,1H3/t6-/m0/s1 |

InChI-Schlüssel |

CPURSCKAPPWVBT-LURJTMIESA-N |

SMILES |

CCOC(=O)C1CCCN1N=O |

Isomerische SMILES |

CCOC(=O)[C@@H]1CCCN1N=O |

Kanonische SMILES |

CCOC(=O)C1CCCN1N=O |

Key on ui other cas no. |

17431-20-8 |

Synonyme |

N-nitrosoproline ethyl ester N-nitrosoproline ethyl ester, (L)-isome |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.